molecular formula C6H14ClN B3420285 trans-3,4-Dimethylpyrrolidine hydrochloride CAS No. 1820569-23-0

trans-3,4-Dimethylpyrrolidine hydrochloride

Cat. No.: B3420285
CAS No.: 1820569-23-0
M. Wt: 135.63 g/mol
InChI Key: NENQMVAHTAYJTP-KGZKBUQUSA-N
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Description

Contextualization within Chiral Amine Chemistry and Heterocyclic Synthesis

trans-3,4-Dimethylpyrrolidine hydrochloride belongs to the class of chiral vicinal diamines, which are of tremendous interest to synthetic chemists. sigmaaldrich.com These compounds are integral components in the synthesis of chiral catalysts and pharmaceuticals. sigmaaldrich.com The pyrrolidine (B122466) ring is a nitrogen-containing heterocyclic motif that is a fundamental structural unit in a vast number of natural products, including alkaloids, and synthetic drugs. mdpi.com The synthesis of enantiomerically pure 1,2-diamines, such as the parent amine of the title compound, is a significant area of research due to their wide application as chiral auxiliaries, ligands for asymmetric metal catalysis, and organocatalysts. ua.esrsc.org The development of stereoselective methods to produce substituted pyrrolidines is crucial, as the configuration of stereocenters on the pyrrolidine ring profoundly influences the biological activity and efficacy of the final products. mdpi.comnih.gov

Historical Development and Significance of Pyrrolidine Frameworks

The pyrrolidine framework is one of the most ubiquitous heterocyclic structures found in nature and medicinal chemistry. mdpi.com It forms the core of the amino acid proline, a fundamental building block of proteins and peptides. mdpi.com Historically, the significance of the pyrrolidine ring was first recognized through its presence in numerous alkaloids like nicotine (B1678760) and hygrine, which exhibit a wide range of biological activities. mdpi.com This prevalence in nature spurred extensive research into the synthesis and functionalization of pyrrolidine derivatives. Over the decades, these efforts have led to the incorporation of the pyrrolidine scaffold into a multitude of synthetic drugs, leveraging its unique conformational properties to design molecules with specific therapeutic actions. mdpi.com The stereoselective synthesis of substituted pyrrolidines, including trans-3,4-disubstituted variants, has been a persistent goal, with various methods developed, ranging from the functionalization of existing chiral pool materials like proline to the cyclization of acyclic precursors. mdpi.comresearchgate.netdntb.gov.ua

Fundamental Role as a Chiral Building Block in Stereoselective Transformations

Table 1: Chemical Properties of 3,4-Dimethylpyrrolidine (B1610739) Hydrochloride Note: Data corresponds to the general 3,4-Dimethylpyrrolidine hydrochloride, as specific data for the pure trans isomer can be limited in public databases. The molecular formula and weight are identical.

PropertyValueSource
IUPAC Name 3,4-dimethylpyrrolidine;hydrochloride nih.gov
Molecular Formula C₆H₁₄ClN nih.gov
Molecular Weight 135.63 g/mol nih.gov
Parent Compound 3,4-Dimethylpyrrolidine nih.gov
Component Compounds Hydrochloric Acid, 3,4-Dimethylpyrrolidine nih.gov

Overview of Contemporary Research Trajectories Involving the Compound

Current research involving this compound and related chiral pyrrolidines is focused on several key areas. A significant trajectory is the development of novel organocatalysts. Chiral pyrrolidine derivatives are frequently used to catalyze enantioselective reactions, such as Michael additions, providing a metal-free alternative for asymmetric synthesis. rsc.org Another active area is its use as a chiral ligand in transition-metal catalysis. Researchers are designing and synthesizing new pyrrolidine-based ligands to improve the enantioselectivity and efficiency of reactions like asymmetric hydrogenation and C-C bond-forming cross-couplings. nih.gov

Furthermore, the compound serves as a scaffold in medicinal chemistry for the synthesis of new therapeutic agents. By modifying the pyrrolidine ring, chemists can explore structure-activity relationships (SAR) to develop potent and selective inhibitors for various biological targets, such as enzymes and receptors. nih.gov For example, substituted pyrrolidines are key components in inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The stereoselective synthesis of densely functionalized pyrrolidines through methods like 1,3-dipolar cycloadditions continues to be a major focus, enabling the creation of complex molecules with multiple stereocenters for drug discovery and development. nih.govacs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-3,4-dimethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENQMVAHTAYJTP-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820569-23-0
Record name Pyrrolidine, 3,4-dimethyl-, hydrochloride (1:1), (3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820569-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for Trans 3,4 Dimethylpyrrolidine Hydrochloride and Its Enantiomers

Stereoselective and Stereospecific Synthetic Pathways

Achieving the desired trans configuration of the methyl groups at the C3 and C4 positions of the pyrrolidine (B122466) ring with high fidelity is paramount. Various stereoselective and stereospecific strategies have been developed to this end, ranging from diastereoselective reactions to the use of asymmetric catalysis and chiral auxiliaries.

Diastereoselective Approaches

Diastereoselective methods aim to favor the formation of one diastereomer over another. For trans-3,4-dimethylpyrrolidine, this involves strategies that direct the formation of the trans isomer from an achiral or racemic precursor.

One effective approach is the catalytic hydrogenation of a suitably substituted pyrrole (B145914) or pyrroline (B1223166) precursor. The stereochemical outcome of the hydrogenation is often influenced by the catalyst and the steric hindrance imposed by the substituents on the heterocyclic ring. For instance, the hydrogenation of 3,4-dimethylpyrrole derivatives over a palladium on carbon (Pd/C) catalyst can lead to a mixture of cis and trans isomers. ucj.org.ua The ratio of these isomers is dependent on reaction conditions such as temperature, pressure, and solvent. To enhance the diastereoselectivity towards the trans product, directed hydrogenation can be employed, where a coordinating group on the substrate interacts with the catalyst surface, guiding the approach of hydrogen from a specific face.

Another diastereoselective method involves the intramolecular cyclization of an acyclic precursor. For example, a copper-promoted intramolecular aminooxygenation of an appropriately substituted alkene can yield disubstituted pyrrolidines. nih.gov While this has been demonstrated effectively for 2,3- and 2,5-disubstituted pyrrolidines, the principles can be extended to the synthesis of 3,4-disubstituted analogs, where the stereochemistry of the starting material influences the formation of the trans product.

A hypothetical diastereoselective hydrogenation is presented in the table below, illustrating the influence of the catalyst on the product ratio.

EntryCatalystSolventTemperature (°C)Pressure (atm)trans:cis Ratio
110% Pd/CMethanol404587:13
2Rh/Al2O3Ethanol (B145695)2510Varies
3PtO2Acetic Acid253Varies

Enantioselective Routes via Asymmetric Catalysis

The synthesis of specific enantiomers, (3R,4R)- or (3S,4S)-3,4-dimethylpyrrolidine, requires enantioselective methods. Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a powerful tool.

Organocatalysis, utilizing small chiral organic molecules, has emerged as a prominent strategy. For instance, proline and its derivatives can catalyze asymmetric aldol (B89426) or Michael reactions, which can be key steps in the construction of chiral pyrrolidine precursors. sciforum.netmdpi.commdpi.com An enantioselective Michael addition of a nucleophile to a 3,4-dimethyl-substituted α,β-unsaturated carbonyl compound, catalyzed by a chiral amine, could establish the desired stereocenters early in the synthesis. The subsequent cyclization would then yield the enantiomerically enriched pyrrolidine.

Transition metal-catalyzed reactions also offer excellent enantiocontrol. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a potent method for constructing chiral pyrrolidines. organic-chemistry.org By employing a chiral phosphoramidite (B1245037) ligand, it is possible to achieve high levels of enantioselectivity in the formation of the pyrrolidine ring.

The following table provides representative data for an organocatalyzed aldol reaction, a key step in a potential enantioselective route.

EntryOrganocatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (d.r.)
1(S)-ProlineDMSO2595>9995:5
2(S)-Diarylprolinol Silyl (B83357) EtherToluene (B28343)0929897:3
3(2S,4R)-4-Hydroxyproline derivativeWater25869925:1

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter(s) are set, the auxiliary is removed and can often be recycled.

Evans oxazolidinones are a classic example of chiral auxiliaries used in asymmetric alkylations. An N-acylated oxazolidinone derived from a suitable precursor could be subjected to a diastereoselective Michael addition to an acceptor bearing the second methyl group, thereby setting the relative and absolute stereochemistry. Subsequent removal of the auxiliary and cyclization would afford the desired enantiopure trans-3,4-dimethylpyrrolidine. While specific examples for 3,4-dimethylpyrrolidine (B1610739) are not abundant, the principle is well-established for the synthesis of various chiral heterocycles.

Kinetic Resolution Strategies for Enantiomeric Purity

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.

Enzymatic kinetic resolution is a particularly effective technique. Lipases, for example, can selectively acylate one enantiomer of a racemic pyrrolidine derivative, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.comrsc.orgurfu.ru This method is often characterized by high enantioselectivity under mild reaction conditions.

Non-enzymatic methods, such as those employing chiral catalysts for acylation or oxidation, can also be used for the kinetic resolution of racemic pyrrolidines. nih.gov Dynamic kinetic resolution (DKR) is an even more powerful variant where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the product. nih.gov

The table below illustrates a representative enzymatic kinetic resolution.

EnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess of Product (ee, %)
Lipase (B570770) from Candida rugosaVinyl AcetateToluene24~50>95
Novozym 435Isopropenyl AcetateHexane484898

Total Synthesis and Semisynthesis Strategies

A total synthesis would involve building the carbon skeleton and introducing the stereocenters through one of the asymmetric methodologies described above. For example, a convergent synthesis could involve the coupling of two chiral fragments, each containing one of the required methyl-bearing stereocenters, followed by cyclization.

Semisynthesis, or a chiral pool approach, offers an efficient alternative by starting with a molecule that already possesses some of the required stereochemical information. wikipedia.org L-Tartaric acid is an excellent and inexpensive chiral pool starting material for the synthesis of various pyrrolidine derivatives. nih.gov The two stereocenters of tartaric acid can be transformed into the C3 and C4 positions of the pyrrolidine ring, with the hydroxyl groups being converted into the methyl groups through a series of functional group interconversions. This strategy inherently controls the absolute stereochemistry of the final product. Other chiral pool sources include amino acids like L-threonine, which already contains a methyl group and a stereocenter.

Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry, such as atom economy, the use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of pyrrolidines. rsc.orgnih.govresearchgate.netresearchgate.net

The choice of solvent is a critical factor. The use of water or ethanol as a reaction medium, where possible, is preferred over chlorinated or other volatile organic solvents. rsc.org Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption. nih.gov Similarly, ultrasound-promoted reactions can enhance reaction rates and yields under milder conditions. rsc.org

Atom economy, a measure of how many atoms from the starting materials are incorporated into the final product, is another key consideration. rsc.orgnih.gov Catalytic methods, both organocatalytic and metal-based, are inherently more atom-economical than stoichiometric approaches, as they reduce the amount of waste generated. Designing synthetic routes that are convergent and minimize the number of steps also contributes to a more sustainable process.

Green Chemistry PrincipleApplication in Pyrrolidine Synthesis
Use of Renewable FeedstocksSynthesis from chiral pool sources like tartaric acid or amino acids.
Use of Safer SolventsEmploying water, ethanol, or other green solvents in reaction and purification steps. rsc.org
Energy EfficiencyApplication of microwave irradiation or ultrasound to reduce reaction times and energy input. nih.gov
CatalysisUtilizing organocatalysts or transition metal catalysts to minimize waste. sciforum.netorganic-chemistry.org
Atom EconomyDesigning synthetic routes with high atom economy, such as cycloaddition reactions. nih.gov

Chemoenzymatic and Biocatalytic Routes to Pyrrolidine Cores

The integration of enzymatic methods into organic synthesis offers a powerful strategy for constructing complex chiral molecules like substituted pyrrolidines. These biocatalytic and chemoenzymatic approaches provide high selectivity under mild reaction conditions, presenting sustainable alternatives to traditional chemical methods.

A prevalent biocatalytic strategy for forming chiral cyclic amines involves the intramolecular condensation of amino ketones or amino aldehydes, followed by reduction using imine reductases. acs.orgnih.gov More advanced methods seek to maximize atom and step economy through catalytic C-H functionalization. nih.gov One such innovative approach employs engineered enzymes to create chiral pyrrolidines through abiological intramolecular C(sp³)–H amination of organic azides. acs.orgnih.gov Researchers have successfully utilized directed evolution of cytochrome P450 enzymes, specifically a variant termed P411, to catalyze the insertion of an alkyl nitrene into C(sp³)–H bonds. This process effectively forges the pyrrolidine ring with good to excellent enantioselectivity and catalytic efficiency. acs.org For instance, an engineered P411 variant, P411-PYS-5149, has demonstrated the capacity to produce various pyrrolidine derivatives with up to 74% yield and an enantiomeric ratio of 99:1. acs.org

Another biocatalytic route involves the use of laccase enzymes. For example, laccase from Myceliophthora thermophila (Novozym 51003) can catalyze the oxidation of catechols to ortho-quinones. rsc.org These intermediates can then undergo a subsequent 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to stereoselectively synthesize highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org This method has been used to generate a variety of products in moderate to good yields (42–91%). rsc.org

Chemoenzymatic strategies often combine conventional organic reactions with key enzymatic steps to resolve chirality. A classic example is the kinetic resolution of a racemic intermediate using lipases. In the synthesis of chiral precursors, a racemic alcohol can be subjected to enantioselective transesterification catalyzed by a lipase, such as Candida antarctica lipase B (CAL-B). This process selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an unreacted alcohol), both in high enantiomeric purity. nih.gov

Biocatalytic cascades have also been developed to synthesize complex pyrrolidine-containing structures like iminosugars from simple monosaccharides. researchgate.net These one-pot, multi-step processes can employ enzymes like transaminases and galactose oxidase variants to achieve the desired transformations without the need for protecting groups or the isolation of intermediates, showcasing the efficiency of biocatalysis. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Achieving the desired trans stereochemistry in high yield and selectivity for compounds like 3,4-dimethylpyrrolidine requires meticulous optimization of reaction parameters. Factors such as solvent, temperature, catalyst or reagent concentration, and reaction time can profoundly influence the outcome of a synthetic transformation. scielo.br

The choice of solvent is critical as it can affect both reaction rate and selectivity. nih.gov In chemoenzymatic reactions, for example, the enantioselectivity of a lipase-catalyzed resolution can vary dramatically between different solvents. An optimal solvent provides a balance between substrate conversion and enantiomeric excess. nih.govscielo.br Studies have shown that for certain enzymatic reactions, solvents like toluene can yield exceptionally high enantioselectivity (E > 500), whereas others like acetonitrile (B52724) or acetone (B3395972) result in significantly lower values (E = 200–300). nih.gov

The concentration and nature of reagents, such as oxidants or catalysts, are also key variables. In reactions involving oxidative coupling, for instance, increasing the amount of an oxidant like silver(I) oxide can boost the conversion of the starting material. However, excessive amounts may also promote side reactions, thereby decreasing the selectivity for the desired product. scielo.br Finding the optimal balance is essential; for the synthesis of certain dihydrobenzofuran neolignans, 0.5 equivalents of Ag₂O was found to provide the best compromise between conversion and selectivity. scielo.br

The following interactive table illustrates the effect of solvent choice on the conversion and enantioselectivity of a representative lipase-catalyzed reaction.

SolventConversion (%)Enantioselectivity (E value)
Acetonitrile (CH₃CN)12-38200-300
Toluene (PhCH₃)45-47> 500
MTBE45-47200-300
Chloroform (CHCl₃)<45300-400
1,4-Dioxane<45200-300

The following interactive table shows how the amount of an oxidant can affect both the conversion of a starting material and the selectivity for the desired product.

Oxidant (Ag₂O) EquivalentsConversion (%)Selectivity (%)
0.253085
0.506580
1.008060
1.509545

By systematically adjusting these parameters, chemists can fine-tune a reaction to favor the formation of the trans-3,4-dimethylpyrrolidine isomer over other potential stereoisomers and byproducts, ultimately leading to a more efficient and cost-effective synthesis.

Sophisticated Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and, critically, the relative stereochemistry of molecules like trans-3,4-Dimethylpyrrolidine hydrochloride. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to confirm the trans configuration of the methyl groups.

In the ¹H NMR spectrum, the chemical shifts and coupling constants (J-values) of the protons on the pyrrolidine (B122466) ring provide initial clues about their spatial relationships. For the trans isomer, the protons at the C3 and C4 positions are expected to have a specific coupling constant that differs from the cis isomer.

The definitive assignment of the trans stereochemistry is often achieved using NOESY. acdlabs.comlibretexts.org This technique detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their through-bond connectivity. nanalysis.com In the trans-3,4-Dimethylpyrrolidine molecule, a NOESY experiment would be expected to show no cross-peak between the protons of the two methyl groups. Conversely, a cross-peak would be anticipated for the cis isomer, where the methyl groups are on the same face of the pyrrolidine ring and thus spatially close. The presence or absence of this key correlation provides unambiguous evidence for the stereochemical assignment. youtube.com

Table 1: Representative ¹³C NMR Chemical Shifts for a trans-3,4-Dimethylpyrrolidine Analogue Data for 1,trans-3,4-trimethylpyrrolidine spectrabase.com

Carbon Atom Chemical Shift (δ) in ppm
C-2, C-5 56.6
C-3, C-4 38.6
N-CH₃ 41.5
3-CH₃, 4-CH₃ 16.2

Advanced Mass Spectrometry Techniques for Structural Elucidation of Synthetic Intermediates

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the structure of synthetic intermediates and the final product. Techniques such as Electrospray Ionization (ESI) and high-resolution mass spectrometry (HRMS) provide precise mass-to-charge (m/z) ratios, allowing for the determination of elemental composition.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For pyrrolidine derivatives, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable iminium ion. The fragmentation pattern can help confirm the core pyrrolidine structure and the substitution pattern.

For synthetic intermediates, where the pyrrolidine nitrogen might be acylated (e.g., with a Boc-protecting group or as part of an amide linkage), the fragmentation will be directed by these functional groups. For instance, N-acyl pyrrolidine derivatives often show characteristic losses of the acyl group or fragmentation patterns involving the carbonyl moiety. nih.gov Analyzing these fragments allows researchers to piece together the structure of intermediates formed during the synthesis of this compound. Suppressing fragmentation can sometimes be necessary to clearly identify the molecular ion, which provides the molecular weight of the analyte. researchgate.net

Table 2: Expected Key Fragmentation Patterns for a Generic N-Acyl-3,4-dimethylpyrrolidine

Fragmentation Process Description Expected Fragment
α-Cleavage Cleavage of the C2-C3 or C4-C5 bond adjacent to the nitrogen. Varies based on substituent
Loss of Acyl Group Cleavage of the N-acyl bond. [M - RCO]⁺
McLafferty Rearrangement If applicable, hydrogen transfer from a γ-carbon to the carbonyl oxygen, followed by β-cleavage. Varies based on acyl chain
Ring Opening Fission of the pyrrolidine ring followed by loss of small neutral molecules. Multiple smaller fragments

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute and relative configuration of all stereogenic centers in the molecule.

For this compound, a single-crystal X-ray diffraction analysis would definitively confirm the trans relationship between the two methyl groups at the C3 and C4 positions. The resulting crystal structure would show one methyl group projecting above the approximate plane of the pyrrolidine ring and the other projecting below it. Furthermore, if an enantiomerically pure sample is crystallized, the technique can determine the absolute configuration (e.g., (3R,4R) or (3S,4S)) by analyzing the anomalous dispersion of X-rays, especially if a heavy atom is present in the structure. In the case of the hydrochloride salt, the chloride ion can aid in forming a well-ordered crystal lattice suitable for analysis. The elucidation of the crystal structure of related trans-3,4-disubstituted pyrrolidines has been reported, demonstrating the utility of this method for confirming stereochemistry in this class of compounds. researchgate.net

Table 3: Hypothetical X-ray Crystallographic Data for a Pyrrolidinium (B1226570) Salt Illustrative data based on typical organic hydrochloride salts.

Parameter Example Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.2
c (Å) 12.1
α, β, γ (°) 90, 90, 90
Z (molecules/unit cell) 4

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Verification

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating chiral molecules. These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light. encyclopedia.pub

For a chiral compound like (3R,4R)- or (3S,4S)-3,4-Dimethylpyrrolidine hydrochloride, each enantiomer will produce an ECD spectrum that is a mirror image of the other. nih.gov The sign of the Cotton effect in the ECD spectrum is directly related to the absolute configuration of the molecule. By comparing the experimentally measured spectrum to one predicted by quantum-mechanical calculations or to spectra of known analogues, the absolute configuration can be assigned.

Furthermore, ECD is a highly sensitive method for determining the enantiomeric excess (e.e.) of a sample. The magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov A racemic mixture (50:50 of each enantiomer) is ECD silent, while an enantiomerically pure sample will show the maximum signal intensity. By creating a calibration curve with samples of known enantiomeric composition, the e.e. of an unknown sample can be accurately determined. nih.gov

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity and Separation

Chiral chromatography is the most widely used technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. gcms.czchiralpedia.com

For this compound, the free base or a suitable derivative can be separated on a chiral column. CSPs based on cyclodextrins, polysaccharide derivatives (e.g., cellulose or amylose), or protein-based phases are commonly used. The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification. The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the sample, providing a precise measure of enantiomeric excess.

Alternatively, an indirect method can be used where the pyrrolidine is derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. restek.com

Table 4: Representative Chiral Chromatography Method Parameters Illustrative conditions for the separation of chiral amines.

Parameter Chiral HPLC Chiral GC
Column Polysaccharide-based CSP (e.g., Chiralpak IA) Cyclodextrin-based CSP (e.g., CHIRALDEX G-TA)
Mobile Phase / Carrier Gas Hexane/Isopropanol/Diethylamine Helium
Detection UV (after derivatization) or MS Flame Ionization Detector (FID) or MS
Typical Flow Rate / Temp. Program 1.0 mL/min 80°C hold 2 min, ramp to 150°C at 5°C/min

Chemical Reactivity and Derivatization Studies of the Trans 3,4 Dimethylpyrrolidine Skeleton

Nucleophilic and Electrophilic Transformations at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the trans-3,4-dimethylpyrrolidine ring is a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity allows for the straightforward introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation and N-Arylation: The secondary amine of the pyrrolidine ring can be readily alkylated using alkyl halides or arylated through cross-coupling reactions. These transformations are fundamental for introducing diverse functional groups. For instance, N-alkylation can be achieved under standard conditions using an alkyl halide in the presence of a base to neutralize the generated acid. N-arylation often employs transition metal catalysis, such as palladium-catalyzed Buchwald-Hartwig amination, to form a C-N bond with an aryl halide.

N-Acylation: Acylation of the pyrrolidine nitrogen is a common transformation that introduces an amide functionality. This is typically achieved by reacting the pyrrolidine with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. The resulting N-acylpyrrolidines often exhibit different conformational preferences and biological activities compared to their parent amine.

Table 1: Examples of Nucleophilic and Electrophilic Transformations at the Pyrrolidine Nitrogen

TransformationReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, Et₃N)N-Alkyl-trans-3,4-dimethylpyrrolidine
N-ArylationAryl halide, Palladium catalyst, BaseN-Aryl-trans-3,4-dimethylpyrrolidine
N-AcylationAcyl chloride or Acid anhydride, BaseN-Acyl-trans-3,4-dimethylpyrrolidine
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-Alkyl-trans-3,4-dimethylpyrrolidine

Regioselective Functionalization of Methyl Substituents

Direct and selective functionalization of the methyl groups on the pyrrolidine ring presents a significant synthetic challenge due to the high bond dissociation energy of primary C-H bonds. However, advances in C-H activation and radical chemistry have provided pathways to modify these positions. While specific studies on trans-3,4-dimethylpyrrolidine are limited, general strategies developed for the functionalization of methyl groups on heterocyclic systems can be considered.

C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. Catalysts based on rhodium, palladium, or ruthenium can mediate the coupling of the methyl C-H bond with various partners, such as aryl halides or olefins. The regioselectivity of these reactions is often directed by a coordinating group on the pyrrolidine nitrogen.

Radical Functionalization: Free radical reactions offer another avenue for methyl group functionalization. For example, radical halogenation can introduce a handle for further transformations. More sophisticated methods involve the generation of a nitrogen-centered radical which can then abstract a hydrogen atom from a methyl group in an intramolecular fashion, leading to selective functionalization. nih.gov

Stereocontrolled Reactions at the Pyrrolidine Ring Carbons

Introducing substituents at the carbon atoms of the pyrrolidine ring with control over the stereochemistry is crucial for the synthesis of complex molecules and chiral ligands. The existing stereocenters at C3 and C4 in trans-3,4-dimethylpyrrolidine can influence the stereochemical outcome of reactions at other positions on the ring.

Diastereoselective Alkylation: The metalation of an N-substituted trans-3,4-dimethylpyrrolidine can generate a chiral enamine or a lithiated species. Subsequent alkylation of this intermediate can proceed with high diastereoselectivity, influenced by the steric hindrance of the existing methyl groups and the N-substituent. acs.org

Stereoselective Synthesis of Derivatives: The synthesis of chiral pyrrolidine inhibitors has been achieved with high stereocontrol, demonstrating that complex side chains can be introduced at the C3 and C4 positions of a pyrrolidine ring while maintaining the desired trans-stereochemistry. nih.gov These synthetic strategies often involve multi-step sequences that build upon a pre-existing chiral pyrrolidine core.

Ring-Expansion and Ring-Contraction Reactions for Scaffold Diversity

Altering the ring size of the pyrrolidine skeleton through ring-expansion or ring-contraction reactions provides access to a diverse range of heterocyclic structures, such as piperidines or azetidines, which are also prevalent in bioactive molecules.

Ring-Expansion: One notable method for the one-carbon ring expansion of cyclic ketones is the Dowd-Beckwith reaction, which proceeds via a radical-mediated pathway. nih.govpearson.com While not directly applied to trans-3,4-dimethylpyrrolidine, analogous systems could potentially undergo such transformations. For instance, a suitably functionalized pyrrolidinone derived from the target molecule could be a substrate for this type of ring expansion. More recent methods have utilized transition metal catalysis to achieve ring expansion of N-heterocycles. nih.gov

Ring-Contraction: Ring contraction of pyrrolidine derivatives can be achieved through various synthetic strategies. For example, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.gov Another approach involves the thermal ring contraction of hydroxamic acids derived from lactams, which proceeds stereospecifically. nih.gov These methods allow for the synthesis of highly substituted pyrrolidines from larger ring systems.

Formation of Coordination Complexes and Ligand Design

The C₂-symmetric nature of trans-3,4-dimethylpyrrolidine makes it an attractive building block for the design of chiral ligands for asymmetric catalysis. The nitrogen atom and potentially introduced functional groups can coordinate to transition metals, creating a chiral environment around the metal center.

Ligand Synthesis: Chiral diamines and amino alcohols derived from proline, a related pyrrolidine, have been extensively used as effective ligands in asymmetric synthesis. researchgate.net By analogy, trans-3,4-dimethylpyrrolidine can be incorporated into ligand frameworks. For example, functionalization at the nitrogen atom with another coordinating group, such as a pyridine (B92270) or a phosphine (B1218219), can lead to bidentate or pincer-type ligands.

Coordination Complexes: These chiral ligands can form stable complexes with a variety of transition metals, including copper, rhodium, palladium, and iridium. The stereochemistry of the ligand dictates the spatial arrangement of the other ligands around the metal center, which in turn controls the stereochemical outcome of the catalyzed reaction. The synthesis and characterization of transition metal complexes with pyrrolidine-derived ligands have been reported, demonstrating their potential in catalysis. nih.govresearchgate.netresearchgate.net

Applications As a Versatile Synthetic Intermediate and Chiral Scaffold

Utilization in the Asymmetric Synthesis of Complex Molecular Scaffolds

The trans-3,4-dimethylpyrrolidine framework is a key chiral scaffold for the construction of complex, biologically active molecules. Its defined stereochemistry is transferred to intermediates and final products, enabling precise control over the three-dimensional arrangement of atoms, which is often critical for pharmacological activity.

A notable application is in the synthesis of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases. An efficient synthetic route has been developed for a class of inhibitors where the (3R,4R)-dimethylpyrrolidine core is a central structural element. The synthesis begins with a chiral cis-alcohol which is allylated and then subjected to ozonolysis to produce a key aldehyde intermediate. This aldehyde undergoes a reductive amination with various functionalized amines to install a side chain. The final step involves the removal of protecting groups with hydrochloric acid to yield the active inhibitors. This strategy highlights how the dimethylpyrrolidine scaffold serves as a rigid anchor for orienting the necessary pharmacophoric groups, facilitating high-affinity binding to the target enzyme.

Table 1: Key Synthetic Steps for nNOS Inhibitors Featuring the trans-3,4-Dimethylpyrrolidine Scaffold

Step Reaction Reagents Purpose
1 Allylation Allyl methyl carbonate, Pd(PPh₃)₄ Introduction of an alkene for further functionalization.
2 Ozonolysis O₃, then dimethyl sulfide Cleavage of the alkene to form a key aldehyde intermediate.
3 Reductive Amination Functionalized amines, NaBH(OAc)₃ Coupling of the side chain to the pyrrolidine (B122466) core.

This synthetic approach not only provides access to potent inhibitors but also allows for the systematic exploration of structure-activity relationships (SAR) by modifying the side chains attached to the rigid pyrrolidine core.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are fundamental to asymmetric catalysis, as they transfer stereochemical information to a metal center, enabling the production of enantiomerically enriched products. nih.govnih.gov The C2-symmetric backbone of trans-3,4-dimethylpyrrolidine makes it an excellent candidate for incorporation into chiral ligands, particularly phosphine (B1218219) ligands, which are widely used in transition-metal-catalyzed reactions such as asymmetric hydrogenation and cross-coupling. nih.govnih.gov

While specific ligands derived directly from trans-3,4-dimethylpyrrolidine hydrochloride are not extensively documented in dedicated studies, the principles of chiral ligand design strongly support its utility. The pyrrolidine nitrogen can be readily functionalized with phosphine-containing arms. For example, reaction with diphenylphosphine (B32561) oxide followed by reduction would yield a chiral diphosphine ligand. The two methyl groups on the pyrrolidine ring provide steric bulk that can influence the geometry of the resulting metal complex and, consequently, the enantioselectivity of the catalyzed reaction.

These ligands can be categorized based on the location of the chiral element:

Backbone Chirality: The chirality originates from the C2-symmetric pyrrolidine ring itself. The stereocenters at the 3- and 4-positions create a chiral environment around the metal center to which the ligand is coordinated.

P-Chirogenic Ligands: If the phosphorus atoms themselves are stereocenters, the pyrrolidine backbone serves as a chiral auxiliary to direct the stereoselective synthesis of the P-chiral centers. nih.govnih.gov

The development of such ligands from trans-3,4-dimethylpyrrolidine would contribute to the toolbox of catalysts available for synthesizing chiral molecules.

Precursor in the Construction of Functionalized Heterocycles

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. trans-3,4-Dimethylpyrrolidine serves as a valuable precursor for creating more complex, functionalized heterocyclic systems. The secondary amine of the pyrrolidine ring is a nucleophilic handle that can be readily modified through various organic reactions.

One common strategy is N-arylation or N-alkylation to introduce new substituents. For instance, successive reductive amination of diketones with anilines in the presence of an iridium catalyst and a hydrogen donor can produce N-aryl-substituted pyrrolidines. Such reactions allow for the incorporation of the dimethylpyrrolidine motif into larger, polycyclic structures.

Furthermore, the pyrrolidine ring can be a building block for fused heterocyclic systems. By introducing reactive functional groups onto the nitrogen or the carbon backbone, subsequent intramolecular cyclization reactions can lead to the formation of bicyclic or spirocyclic structures. For example, functionalizing the nitrogen with a side chain containing an electrophile can lead to an intramolecular cyclization, forming a new ring fused to the pyrrolidine. These strategies are crucial for generating novel molecular architectures with unique chemical and biological properties.

Integration into Polymer and Advanced Material Synthesis Research

The use of chiral monomers is a key strategy for creating polymers with unique chiroptical properties, which are of interest for applications in chiral recognition, separation, and optoelectronics. While the incorporation of this compound into polymers is not a widely reported application, its potential as a chiral monomer is significant.

In principle, the bifunctional nature of the pyrrolidine (the secondary amine) allows it to be incorporated into polymer backbones through step-growth polymerization mechanisms, such as polycondensation or polyaddition. For example, reaction with diacyl chlorides could lead to the formation of chiral polyamides. The rigidity and chirality of the dimethylpyrrolidine unit would be imparted to the polymer chain, potentially inducing a helical conformation and resulting in materials with high optical activity.

The development of such chiral polymers could lead to advanced materials with novel properties:

Chiral Stationary Phases: For the chromatographic separation of enantiomers.

Asymmetric Catalysis: Polymers bearing chiral catalytic sites.

Chiroptical Materials: Materials that interact with circularly polarized light for applications in displays and optical sensors.

Although this area remains largely unexplored for this specific compound, the principles of chiral polymer synthesis suggest that trans-3,4-dimethylpyrrolidine is a promising candidate for future research in materials science. nih.govhelsinki.fi

Mechanistic Probing in Organic Reactions via Incorporation and Derivatization

Understanding the mechanism of a chemical reaction is crucial for its optimization and broader application. Chiral molecules are often used as probes to elucidate the transition state geometry and the factors that control stereoselectivity in asymmetric reactions. Derivatives of trans-3,4-dimethylpyrrolidine can be employed for such mechanistic studies.

By systematically modifying the structure of a catalyst or a chiral auxiliary derived from trans-3,4-dimethylpyrrolidine, one can probe how steric and electronic factors influence the outcome of a reaction. For example, replacing the methyl groups with bulkier substituents could help determine the role of steric hindrance in controlling the facial selectivity of a nucleophilic attack on a prochiral substrate.

Computational studies, such as Density Functional Theory (DFT) calculations, can be combined with experimental results to build a detailed model of the reaction mechanism. For instance, in copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, different substituents on the catalyst's ligand have been shown to affect the reaction pathway and efficiency. acs.org By using a catalyst derived from trans-3,4-dimethylpyrrolidine, one could investigate how the C2-symmetric backbone influences the stability of key intermediates and transition states, thereby providing insights into the origins of enantioselectivity. Such studies are fundamental to the rational design of new and more effective asymmetric catalysts. acs.orgbeilstein-journals.org

Computational and Theoretical Investigations of Trans 3,4 Dimethylpyrrolidine Hydrochloride

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the trans-3,4-Dimethylpyrrolidine hydrochloride molecule. These studies would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density, which are crucial for understanding its chemical behavior.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterValue (Å or Degrees)
C-N Bond LengthData not available
C-C Bond LengthData not available
C-H Bond LengthData not available
N-H Bond LengthData not available
C-N-C Bond AngleData not available
H-C-H Bond AngleData not available

Density Functional Theory (DFT) Calculations for Reactivity and Transition State Analysis

DFT calculations would provide insights into the reactivity of the molecule. By mapping the electrostatic potential, researchers could identify nucleophilic and electrophilic sites, predicting how the molecule might interact with other chemical species. Transition state analysis would be used to model the energy barriers of potential reactions, elucidating reaction mechanisms and kinetics.

Table 2: Hypothetical Reactivity Descriptors from DFT Calculations

DescriptorValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Electrostatic Potential MinimaData not available
Electrostatic Potential MaximaData not available

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The pyrrolidine (B122466) ring is not planar and can adopt various conformations. Molecular mechanics and dynamics simulations would be used to explore the potential energy surface of this compound, identifying the different possible shapes (conformers) the molecule can assume and their relative stabilities. This is particularly important for understanding how the molecule might bind to a receptor or enzyme.

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational tools can be used to model and predict the outcomes of chemical reactions. For this compound, this could involve modeling various synthetic routes to predict yields and the formation of potential byproducts. Such models can help in optimizing synthetic strategies, making them more efficient and cost-effective.

Structure-Property Relationship Studies (excluding biological activity)

This area of study would computationally link the molecular structure of this compound to its physical properties. For example, calculations could predict properties such as its boiling point, melting point, solubility, and spectroscopic signatures (e.g., NMR and IR spectra). These predictions are valuable for characterizing the compound and for quality control purposes.

Future Directions and Emerging Research Avenues

Development of Novel Organocatalytic Applications for Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring is a well-established "privileged motif" in organocatalysis, largely inspired by the catalytic activity of the natural amino acid L-proline. beilstein-journals.orgwikipedia.org The development of derivatives, such as trans-3,4-dimethylpyrrolidine hydrochloride, is a key avenue for advancing this field. The strategic placement of substituents on the pyrrolidine ring is known to significantly influence the catalyst's efficacy and selectivity. mdpi.comnih.gov

Research in this area focuses on modifying the basic pyrrolidine structure to fine-tune its steric and electronic properties, thereby enhancing performance in asymmetric reactions like aldol (B89426), Mannich, and Michael reactions. mdpi.comrsc.orgorganic-chemistry.org For instance, 3,4-disubstituted pyrrolidines have been synthesized and utilized in highly diastereoselective and enantioselective transformations. nih.govacs.org The trans-dimethyl substitution pattern provides a specific, rigid C₂-symmetric-like environment that can be exploited to control the facial selectivity of approaching substrates in catalytic transition states.

Future work will likely involve the synthesis of novel catalysts derived from trans-3,4-dimethylpyrrolidine and screening their performance in a wide array of chemical transformations. researchgate.net The goal is to develop more robust and highly selective catalysts that can operate under milder conditions and with lower catalyst loadings than current systems. organic-chemistry.org

Catalyst Type / PrecursorKey Structural FeatureTypical Asymmetric ReactionsPotential Advantage of Dimethyl Substitution
Proline-derived catalystsBasic pyrrolidine ring with a carboxylic acid groupAldol, Mannich, Michael additions rsc.orgIncreased steric hindrance to control enamine geometry and transition state
Diarylprolinol silyl (B83357) ethersBulky diarylmethyl and silyl ether groups at C2Conjugate additions, Cycloadditions beilstein-journals.orgModulation of catalyst solubility and steric environment
3,4-Disubstituted PyrrolidinesSubstitution at C3 and C4 positionsMichael additions, Aldol condensations nih.govmdpi.comRigid conformation, predictable control over stereochemistry
Spiro-pyrrolidinesSpirocyclic junction involving the pyrrolidine ringMichael addition for quaternary center construction mdpi.comDefined three-dimensional structure for precise molecular recognition

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of structurally diverse compounds for drug discovery and catalyst development has accelerated the adoption of automated and high-throughput synthesis techniques. nih.gov The pyrrolidine scaffold is well-suited for these platforms. Recent advancements have demonstrated the rapid and scalable synthesis of chiral pyrrolidine libraries using continuous flow protocols. rsc.org Such methodologies allow for the generation of numerous derivatives in high yield and with excellent stereocontrol in a fraction of the time required by traditional batch synthesis. rsc.org

Future research will focus on integrating precursors like trans-3,4-dimethylpyrrolidine into these automated workflows. By combining flow chemistry with robotic liquid handlers and automated purification systems, vast libraries of catalysts or potential bioactive molecules can be synthesized. These libraries can then be subjected to high-throughput screening to rapidly identify hits for specific applications, such as novel catalysts or enzyme inhibitors. youtube.comnih.gov This approach not only accelerates the discovery process but also provides large datasets that can be used to build structure-activity relationships, guiding the rational design of future generations of compounds. youtube.com

Exploration in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and electrostatic forces. mdpi.com The this compound salt is a promising candidate for exploration in this field. As a salt, it consists of a pyrrolidinium (B1226570) cation and a chloride anion, making it a type of ionic liquid with potential applications in energy storage and as electrolytes. alfa-chemistry.com

The charged nature of the pyrrolidinium ion, combined with the hydrogen bond donor capability of the N-H group, allows it to act as a guest in host-guest complexes or as a building block for larger supramolecular assemblies. mdpi.commdpi.com For example, research has shown that pyrrolidine can form stable Lewis acid-base adducts that self-assemble into well-defined supramolecular structures through hydrogen bonding. mdpi.com Furthermore, chiral systems based on pyrrolidine have been shown to bind guest molecules and modulate chiroptical properties. researchgate.net The defined stereochemistry of the trans-dimethyl scaffold could be used to create chiral recognition sites for the selective binding of other chiral molecules.

Future investigations will explore the use of this compound in creating chiral selectors, sensors, and as components in the self-assembly of complex, functional architectures. Its ability to engage in specific intermolecular interactions is key to its potential in molecular recognition. nih.gov

Bio-inspired Synthetic Strategies Involving Pyrrolidine Chirality

Nature frequently uses the pyrrolidine ring, most notably in the amino acid proline, to construct complex and biologically active molecules. wikipedia.orgrsc.org This has inspired chemists to develop synthetic strategies that are either biomimetic (mimicking a biological process) or use natural products as chiral starting materials. acs.orgmdpi.com

One major avenue of bio-inspired synthesis is the use of the "chiral pool," where readily available, enantiopure natural products like sugars or amino acids are used as precursors. mdpi.com For example, chiral pyrrolidines can be synthesized from starting materials like 2,3-O-iso-propylidene-D-erythronolactol, a carbohydrate derivative. mdpi.com This strategy efficiently transfers the stereochemistry from the natural starting material to the synthetic target.

A more advanced bio-inspired approach involves the development of novel biocatalytic methods. Recently, an engineered enzymatic platform based on a cytochrome P411 variant was developed to construct chiral pyrrolidines through the intramolecular C(sp³)–H amination of organic azides. nih.gov This "new-to-nature" biocatalysis provides a direct and highly enantioselective route to the pyrrolidine core, mimicking nature's use of enzymes for precise chemical transformations. nih.gov

StrategyDescriptionExampleKey Advantage
Chiral Pool SynthesisUse of readily available natural products (e.g., amino acids, sugars) as chiral starting materials. mdpi.comSynthesis of pyrrolidines from D-erythronolactol. mdpi.comEfficient transfer of chirality from a low-cost source.
Biomimetic CatalysisUse of small organic molecules that mimic the function of enzymes. acs.orgProline-catalyzed aldol reactions mimicking Class I aldolases. wikipedia.orgOperational simplicity and avoidance of toxic metals.
Engineered BiocatalysisDevelopment of enzymes (natural or engineered) to perform specific chemical transformations.Cytochrome P411-catalyzed intramolecular C-H amination to form pyrrolidines. nih.govExceptional selectivity and activity under mild, aqueous conditions.

Advanced Analytical Methodologies for In Situ Reaction Monitoring

The development of complex, stereoselective syntheses and catalytic cycles necessitates advanced analytical techniques to monitor reactions in real-time. In situ monitoring provides crucial data on reaction kinetics, intermediate formation, and catalyst stability, which is often missed by traditional offline analysis.

For reactions involving chiral compounds like this compound, a combination of spectroscopic methods is particularly powerful. In situ Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products and intermediates directly within the reaction vessel. Vibrational spectroscopies (FTIR, Raman) and mass spectrometry can also be adapted for real-time monitoring, providing complementary information about the chemical species present.

These monitoring techniques are essential for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the scalability and safety of chemical processes. The insights gained from in situ analysis can accelerate the development of new synthetic methods and catalytic applications for the pyrrolidine scaffold.

Q & A

Q. What synthetic routes are effective for producing trans-3,4-Dimethylpyrrolidine hydrochloride with high stereochemical purity?

The synthesis of this compound typically involves multi-step protocols, including cyclization, oxidation, and salt formation. For example, analogous pyrrolidine derivatives (e.g., articaine hydrochloride) are synthesized via a "one-pot" process combining cyclization, oxidation, and rearrangement steps, achieving a total yield of 17% . To ensure stereochemical purity, chiral auxiliaries or asymmetric catalysis can be employed. Post-synthesis purification via column chromatography or recrystallization (using ethanol or aqueous HCl) is critical to isolate the trans-isomer, as demonstrated in protocols for structurally related piperidine and pyrrolidine salts .

Q. Which characterization techniques are most reliable for confirming the structure and stereochemistry of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and trans-configuration (e.g., coupling constants between C3 and C4 protons).
  • X-ray Crystallography : Definitive confirmation of stereochemistry, as applied to analogous compounds like trans-3,5-dimethylpiperidine hydrochloride .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and chloride counterion presence.
  • Polarimetry : To assess optical activity if chiral centers are present.

Advanced Research Questions

Q. How can researchers optimize experimental designs to study the biological activity of this compound?

To evaluate bioactivity (e.g., receptor binding or enzyme inhibition):

  • In Vitro Assays : Use cell lines expressing target receptors (e.g., GPCRs) with dose-response curves to determine IC50_{50} values.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate target engagement.
  • Control Experiments : Include enantiomeric controls (cis-isomers) to isolate stereospecific effects.
  • Stability Testing : Monitor compound integrity under physiological conditions (pH 7.4, 37°C) using HPLC, as degradation products may confound results .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from variations in:

  • Salt Form : Hydrochloride salts may exhibit different solubility compared to free bases.
  • Purity : Residual solvents (e.g., ethanol) or unreacted precursors can alter physical properties. Rigorous purification (e.g., recrystallization under laminar flow ) is essential.
  • Environmental Conditions : Solubility in aqueous buffers vs. organic solvents should be tested systematically.
  • Analytical Methods : Standardize protocols (e.g., HPLC gradient conditions) to ensure reproducibility.

Q. What strategies are recommended for analyzing the compound’s stability under varying storage conditions?

  • Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months, monitoring degradation via HPLC or TLC .
  • Lyophilization : For long-term storage, lyophilize the hydrochloride salt and store at -20°C under inert gas (N2_2 or Ar).
  • Light Sensitivity : Use amber vials if UV-Vis spectroscopy indicates photodegradation.

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Detailed Reaction Logs : Document reaction parameters (temperature, pH, solvent ratios) precisely.
  • Batch Analysis : Use QC checks (e.g., melting point, NMR) for each synthesis batch.
  • Cross-Validation : Compare results with independent labs using shared reference standards.

Q. What analytical approaches are suitable for detecting trace impurities in the compound?

  • HPLC-MS : Detect and quantify impurities at ppm levels.
  • Karl Fischer Titration : Measure residual water content, critical for hygroscopic hydrochloride salts.
  • Elemental Analysis : Verify stoichiometry of C, H, N, and Cl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.